molecular formula C22H20N2O2 B4950105 3-benzyl-2-(4-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone

3-benzyl-2-(4-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone

Cat. No.: B4950105
M. Wt: 344.4 g/mol
InChI Key: REVGNIDTOSRNDP-UHFFFAOYSA-N
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Description

3-Benzyl-2-(4-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties. This particular compound has garnered interest due to its potential pharmacological applications and unique chemical structure.

Properties

IUPAC Name

3-benzyl-2-(4-methoxyphenyl)-1,2-dihydroquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O2/c1-26-18-13-11-17(12-14-18)21-23-20-10-6-5-9-19(20)22(25)24(21)15-16-7-3-2-4-8-16/h2-14,21,23H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REVGNIDTOSRNDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2NC3=CC=CC=C3C(=O)N2CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-benzyl-2-(4-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone typically involves the condensation of benzylamine with 4-methoxybenzaldehyde, followed by cyclization with anthranilic acid. The reaction is usually carried out under reflux conditions in the presence of a suitable catalyst, such as acetic acid or sulfuric acid. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. Microwave-assisted synthesis has also been explored to reduce reaction times and improve yields .

Chemical Reactions Analysis

3-Benzyl-2-(4-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or dimethyl sulfoxide, and catalysts such as palladium on carbon or copper sulfate. Major products formed from these reactions depend on the specific reagents and conditions used, but often include modified quinazolinone structures with altered pharmacological properties .

Mechanism of Action

The mechanism of action of 3-benzyl-2-(4-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone involves its interaction with specific molecular targets, such as cyclooxygenase enzymes. By inhibiting these enzymes, the compound reduces the production of pro-inflammatory mediators, thereby exerting its anti-inflammatory effects. Additionally, its cytotoxic activity against cancer cells is believed to involve the induction of apoptosis through the activation of caspase pathways .

Comparison with Similar Compounds

Similar compounds to 3-benzyl-2-(4-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone include:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct pharmacological properties and makes it a valuable compound for further research and development.

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